3-(3-Thienyl)phenylboronic acid

Catalog No.
S6612972
CAS No.
475206-83-8
M.F
C10H9BO2S
M. Wt
204.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Thienyl)phenylboronic acid

CAS Number

475206-83-8

Product Name

3-(3-Thienyl)phenylboronic acid

IUPAC Name

(3-thiophen-3-ylphenyl)boronic acid

Molecular Formula

C10H9BO2S

Molecular Weight

204.06 g/mol

InChI

InChI=1S/C10H9BO2S/c12-11(13)10-3-1-2-8(6-10)9-4-5-14-7-9/h1-7,12-13H

InChI Key

ZDQQNWSDOWJSGZ-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC=C1)C2=CSC=C2)(O)O

Canonical SMILES

B(C1=CC(=CC=C1)C2=CSC=C2)(O)O
  • Lewis Acid Functionality

    The boronic acid group acts as a Lewis acid, meaning it can accept electron pairs from other molecules. This property allows 3-(3-Thienyl)phenylboronic acid to participate in reversible binding events with molecules containing Lewis basic sites, such as cis-diols found in sugars and carbohydrates .

  • Electrochemical Activity

    Unlike its close relative phenylboronic acid, 3-(3-Thienyl)phenylboronic acid exhibits electrochemical activity. This means the molecule's affinity for binding other molecules can be modulated by applying an electrical potential .

Potential Applications

These properties make 3-(3-Thienyl)phenylboronic acid a promising candidate for various scientific research applications, including:

  • Development of Chemical Sensors

    The ability to reversibly bind with specific molecules and the tunable binding affinity through electrical control suggest potential applications in designing smart chemical sensors for biomolecule detection .

  • Biomolecule Conjugation

    The Lewis acid functionality allows for the formation of covalent bonds with biomolecules containing cis-diols. This property could be valuable for bioconjugation reactions in drug delivery or biomolecular engineering.

3-(3-Thienyl)phenylboronic acid is a boronic acid derivative characterized by the presence of a phenyl group and a thienyl group (a five-membered sulfur-containing heterocycle) attached to the boron atom. Its chemical formula is C11_{11}H11_{11}BOS, and it has gained attention in organic synthesis due to its utility in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This compound exhibits unique properties derived from both its aromatic and heteroaromatic components, influencing its reactivity and interaction with various substrates.

  • Suzuki-Miyaura Cross-Coupling Reaction: This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. 3-(3-Thienyl)phenylboronic acid serves as an efficient coupling partner, facilitating the synthesis of complex organic molecules .
  • Dehydration to Boroxines: Like other boronic acids, it can undergo dehydration to form boroxines, which are cyclic trimers of boronic acids .
  • Regioselective Halodeboronation: This reaction involves the substitution of the boron atom with halogens under specific conditions, enabling further functionalization of the molecule .

Research indicates that 3-(3-Thienyl)phenylboronic acid exhibits significant biological activity. It has been studied for its potential as a receptor for diol-containing compounds, showcasing its ability to form reversible covalent complexes with these substrates. This property is particularly useful in sensor applications where selective binding is crucial . Additionally, compounds containing thienyl groups often demonstrate enhanced biological activities due to their unique electronic properties.

The synthesis of 3-(3-Thienyl)phenylboronic acid can be achieved through various methods:

  • Direct Boronation: This involves treating 3-thienylphenol with boron reagents, such as boron trifluoride etherate or trimethyl borate, followed by hydrolysis to yield the desired boronic acid .
  • Cross-Coupling Reactions: Utilizing existing aryl halides and thienylboronic acids in Suzuki-Miyaura reactions can also produce this compound efficiently.
  • Electrophilic Boronation: This method employs electrophilic borates to introduce boron into aromatic systems containing thienyl groups .

3-(3-Thienyl)phenylboronic acid finds applications in various fields:

  • Organic Synthesis: It is primarily used in cross-coupling reactions to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
  • Chemical Sensors: Its ability to bind diol-containing compounds makes it useful in developing sensors for detecting sugars and other biomolecules .
  • Material Science: The compound can be incorporated into polymeric materials for enhanced electronic properties due to its conjugated structure.

Interaction studies have demonstrated that 3-(3-Thienyl)phenylboronic acid forms stable complexes with diols. The binding affinity is influenced by pH and the presence of various substituents on the diol. Isothermal titration calorimetry has been employed to quantify these interactions, revealing insights into the thermodynamics of binding processes .

Several compounds share structural similarities with 3-(3-Thienyl)phenylboronic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure DescriptionUnique Features
3-Thienylboronic AcidContains a thienyl group onlyLacks phenyl substituent
Phenylboronic AcidContains only a phenyl groupMore widely used in general organic synthesis
4-(Thien-2-yl)phenylboronic AcidThienyl group at the para positionDifferent regioselectivity in reactions
2-Thiopheneboronic AcidThienyl group at the 2-positionDifferent electronic properties affecting reactivity

The presence of both phenyl and thienyl groups in 3-(3-Thienyl)phenylboronic acid imparts unique electronic characteristics that enhance its reactivity in coupling reactions compared to other similar compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

204.0416309 g/mol

Monoisotopic Mass

204.0416309 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-11-23

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